Cas no 1806455-95-7 (2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol)

2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol 化学的及び物理的性質
名前と識別子
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- 2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol
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- インチ: 1S/C11H13BrO2/c1-7-3-4-9(6-13)10(5-7)11(12)8(2)14/h3-5,11,13H,6H2,1-2H3
- InChIKey: OXYROWBGCJHKQE-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C=C(C)C=CC=1CO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 37.3
2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010006400-500mg |
2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol |
1806455-95-7 | 97% | 500mg |
847.60 USD | 2021-07-06 | |
Alichem | A010006400-1g |
2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol |
1806455-95-7 | 97% | 1g |
1,504.90 USD | 2021-07-06 | |
Alichem | A010006400-250mg |
2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol |
1806455-95-7 | 97% | 250mg |
484.80 USD | 2021-07-06 |
2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcoholに関する追加情報
Professional Introduction to 2-(1-Bromo-2-oxopropyl)-4-methylbenzyl Alcohol (CAS No. 1806455-95-7)
2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol, a compound with the chemical identifier CAS No. 1806455-95-7, is a versatile intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in the development of novel therapeutic agents and fine chemicals. The presence of both a bromo-substituted propyl group and a benzyl alcohol moiety makes it a valuable building block for further functionalization, enabling chemists to design molecules with tailored properties.
The bromo-substituted propyl group in 2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol serves as a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, particularly in the synthesis of biaryl compounds and heterocycles. The benzyl alcohol moiety, on the other hand, provides a hydroxyl group that can be further modified through oxidation, reduction, or etherification, offering flexibility in drug design and material science applications.
In recent years, the demand for high-quality intermediates like 2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol has surged due to advancements in medicinal chemistry and synthetic methodologies. The compound's utility has been highlighted in several cutting-edge research studies that explore its role in the development of small-molecule inhibitors targeting various biological pathways. For instance, researchers have leveraged this intermediate to synthesize novel analogs of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.
One of the most compelling applications of 2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol is in the synthesis of pharmaceutical candidates. Its structural framework allows for the introduction of diverse functional groups, making it an ideal candidate for structure-activity relationship (SAR) studies. By systematically modifying its chemical properties, scientists can optimize potency, selectivity, and pharmacokinetic profiles of drug candidates. This approach has been instrumental in accelerating the discovery and development of new therapeutics.
The compound's relevance extends beyond pharmaceuticals into the realm of materials science. Its ability to undergo selective modifications has made it a valuable precursor for designing advanced polymers and functional materials. For example, researchers have utilized derivatives of 2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol to develop conductive polymers and liquid crystals, which have applications in electronic devices and optoelectronic materials.
Recent studies have also explored the potential of 2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol in the field of bioconjugation. Its benzyl alcohol group can be readily converted into more reactive forms such as benzaldehyde or benzophenone derivatives, which are commonly used for linking biomolecules like antibodies or peptides. This capability opens up possibilities for creating targeted therapeutics and diagnostic agents with enhanced specificity and efficacy.
The synthetic routes to 2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol have been refined over time to ensure high yields and purity. Modern synthetic strategies often involve multi-step processes that incorporate palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. These methods not only improve efficiency but also minimize waste, aligning with green chemistry principles. The availability of high-purity starting materials has further facilitated the adoption of this intermediate in industrial-scale syntheses.
The future prospects of 2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol are promising, with ongoing research uncovering new applications and synthetic possibilities. As computational chemistry tools become more sophisticated, virtual screening methods are being employed to identify novel derivatives with enhanced biological activity. Additionally, advances in flow chemistry are enabling more efficient and scalable production processes for this valuable compound.
In conclusion, 2-(1-Bromo-2-oxopropyl)-4-methylbenzyl alcohol (CAS No. 1806455-95-7) is a multifaceted intermediate with significant potential across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists working on pharmaceuticals, materials science, and bioconjugation technologies. As research continues to evolve, this compound is poised to play an even greater role in shaping the future of chemical innovation.
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